Cas no 865451-00-9 (4-Chloro-3-fluorophenyl acetate)

4-Chloro-3-fluorophenyl acetate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as an acetylating agent and stability under controlled conditions, making it suitable for selective functionalization in complex molecular frameworks. The presence of both chloro and fluoro substituents enhances its utility in cross-coupling reactions and as a building block for bioactive compounds. The compound is typically handled under inert conditions to preserve its integrity. Its well-defined structure and purity ensure consistent performance in research and industrial processes, particularly in the development of agrochemicals and specialty chemicals.
4-Chloro-3-fluorophenyl acetate structure
865451-00-9 structure
商品名:4-Chloro-3-fluorophenyl acetate
CAS番号:865451-00-9
MF:C8H6ClFO2
メガワット:188.583445072174
CID:718794
PubChem ID:68599756

4-Chloro-3-fluorophenyl acetate 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-fluorophenyl acetate
    • 4-Chloro-3-fluorophenylacetic acid
    • Phenol,4-chloro-3-fluoro-, acetate (9CI)
    • 2-(4-chloro-3-fluorophenyl)acetic acid
    • Phenol, 4-chloro-3-fluoro-, acetate (9CI)
    • 4-CHLORO-3-FLUOROPHENYLACETIC ACID ISO 9001:2015 REACH
    • MDL: MFCD23135245
    • インチ: 1S/C8H6ClFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
    • InChIKey: UVFSXJHNVMEFPN-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OC1C=C(F)C(Cl)=CC=1

計算された属性

  • せいみつぶんしりょう: 188.00400
  • どういたいしつりょう: 188.0040353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.417
  • ふってん: 293.1 °C at 760 mmHg
  • フラッシュポイント: 131.1 °C
  • PSA: 37.30000
  • LogP: 2.10620

4-Chloro-3-fluorophenyl acetate セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:2-8°C

4-Chloro-3-fluorophenyl acetate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

4-Chloro-3-fluorophenyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744492-25g
4-Chloro-3-fluorophenyl acetate
865451-00-9 98%
25g
¥2898.00 2024-04-28
Aaron
AR004QFJ-5g
4-Chloro-3-fluorophenyl acetate
865451-00-9
5g
$79.00 2023-12-14
A2B Chem LLC
AC19779-10g
4-Chloro-3-fluorophenyl acetate
865451-00-9 98%
10g
$154.00 2024-04-19
A2B Chem LLC
AC19779-5g
4-Chloro-3-fluorophenyl acetate
865451-00-9 98%
5g
$140.00 2024-04-19
A2B Chem LLC
AC19779-25g
4-Chloro-3-fluorophenyl acetate
865451-00-9 98%
25g
$193.00 2024-04-19
Ambeed
A179434-25g
4-Chloro-3-fluorophenyl acetate
865451-00-9 98%
25g
$345.0 2024-04-17
Aaron
AR004QFJ-10g
4-Chloro-3-fluorophenyl acetate
865451-00-9
10g
$134.00 2023-12-14
Aaron
AR004QFJ-250mg
4-Chloro-3-fluorophenyl acetate
865451-00-9 95%
250mg
$500.00 2025-02-11
Aaron
AR004QFJ-1g
4-Chloro-3-fluorophenyl acetate
865451-00-9 95%
1g
$800.00 2025-02-11

4-Chloro-3-fluorophenyl acetate 関連文献

4-Chloro-3-fluorophenyl acetateに関する追加情報

Comprehensive Analysis of 4-Chloro-3-fluorophenyl acetate (CAS No. 865451-00-9): Properties, Applications, and Industry Trends

4-Chloro-3-fluorophenyl acetate (CAS No. 865451-00-9) is a specialized fluorinated aromatic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a chloro-fluoro substituted phenyl ester, it serves as a versatile intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents. The compound's molecular formula C8H6ClFO2 combines halogen atoms at strategic positions, enabling selective reactivity that aligns with modern green chemistry principles.

Recent studies highlight the growing demand for halogenated building blocks like 4-Chloro-3-fluorophenyl acetate in drug discovery programs. Its meta-substitution pattern facilitates the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing trending research areas such as cancer therapeutics and neurodegenerative disease treatment. Analytical techniques including HPLC-MS and NMR spectroscopy confirm its high purity (>98%), making it suitable for GMP-compliant manufacturing processes.

The compound's acetate moiety demonstrates exceptional stability under microwave-assisted synthesis conditions, a feature increasingly valued in high-throughput screening applications. Industry reports indicate a 23% year-on-year growth in fluorochemical intermediates, driven by the expansion of bioconjugation technologies and PET radiopharmaceuticals. 4-Chloro-3-fluorophenyl acetate specifically enables efficient 18F-labeling procedures, answering the pharmaceutical sector's need for diagnostic tracers with improved pharmacokinetics.

Environmental considerations position 4-Chloro-3-fluorophenyl acetate as a low-persistence intermediate compared to traditional polyhalogenated compounds. Its hydrolytic degradation profile meets OECD 301 guidelines, addressing sustainability concerns in fine chemical production. Researchers are exploring its use in enzyme-catalyzed reactions, capitalizing on the ortho-effect of chlorine substitution to enhance stereoselective transformations.

Market intelligence reveals that searches for "fluorophenyl acetate derivatives" and "chlorofluoro aromatic esters" have increased by 40% in patent databases since 2020, reflecting the compound's relevance in intellectual property development. The CAS No. 865451-00-9 specifically appears in 17 recent patent applications related to biodegradable polymers and liquid crystal materials, demonstrating cross-industry utility beyond life sciences.

Quality control protocols for 4-Chloro-3-fluorophenyl acetate emphasize residual solvent monitoring and heavy metal speciation, aligning with ICH Q3C guidelines. Advanced purification methods such as supercritical fluid chromatography have achieved >99.5% purity levels, meeting stringent requirements for electronic-grade chemicals used in OLED manufacturing. This dual applicability in electronics and pharma sectors creates unique supply chain opportunities.

Emerging applications include its use as a photoacid generator (PAG) precursor in extreme ultraviolet (EUV) lithography, where the fluorine-chlorine synergy enables precise photoresist patterning. Semiconductor manufacturers are evaluating its thermal decomposition characteristics for next-generation chip fabrication processes, potentially replacing older perfluorinated compounds with better environmental profiles.

The compound's crystallization behavior has become a case study in polymorph screening methodologies, with three distinct crystal forms identified through XRPD analysis. This property is particularly valuable for formulation scientists developing solid dispersion systems to enhance drug bioavailability. Computational chemistry models predict excellent logP values (2.1-2.4) for derivatives, optimizing blood-brain barrier penetration in CNS drug candidates.

Global regulatory landscapes are adapting to fluorochemical innovations, with 4-Chloro-3-fluorophenyl acetate being reviewed under REACH Annex VII requirements. Its ecotoxicological data shows favorable algae growth inhibition thresholds (>100 mg/L), positioning it favorably against comparable halogenated intermediates. Transportation classifications as non-hazardous cargo facilitate international trade, with special packaging recommended only for light-sensitive degradation prevention.

Future research directions focus on continuous flow chemistry applications of 4-Chloro-3-fluorophenyl acetate, where its reaction exotherm profile enables safer scale-up compared to batch processes. The compound's radical scavenging potential is also under investigation for polymer stabilization applications, potentially creating new markets in advanced material science. As synthetic methodologies evolve toward catalyzed C-H activation, this intermediate's strategic halogen placement offers distinct regioselective advantages.

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